1-(4-Fluorophenyl)-3-[2-(furan-2-yl)-2-methoxyethyl]urea
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Overview
Description
1-(4-Fluorophenyl)-3-[2-(furan-2-yl)-2-methoxyethyl]urea is a synthetic organic compound that features a fluorophenyl group, a furan ring, and a methoxyethyl group attached to a urea backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-3-[2-(furan-2-yl)-2-methoxyethyl]urea typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, such as 4-fluoroaniline and 2-(furan-2-yl)-2-methoxyethanol. These intermediates are then reacted under specific conditions to form the final urea derivative. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining high standards of safety and environmental compliance. The use of automated reactors and advanced monitoring systems can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-3-[2-(furan-2-yl)-2-methoxyethyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The fluorophenyl and furan groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted urea compounds.
Scientific Research Applications
1-(4-Fluorophenyl)-3-[2-(furan-2-yl)-2-methoxyethyl]urea has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific diseases.
Materials Science: Its unique structural properties make it a candidate for use in the development of advanced materials, such as polymers and coatings.
Biological Research: Researchers investigate its interactions with biological systems to understand its potential therapeutic effects and mechanisms of action.
Industrial Applications: The compound’s chemical stability and reactivity make it useful in various industrial processes, including the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-3-[2-(furan-2-yl)-2-methoxyethyl]urea involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s effects are mediated through pathways that regulate these targets, leading to changes in cellular function and activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Fluorophenyl)-3-(2-(furan-2-yl)ethyl)urea
- 1-(4-Fluorophenyl)-3-(2-(furan-2-yl)-2-hydroxyethyl)urea
- 1-(4-Fluorophenyl)-3-(2-(furan-2-yl)-2-chloroethyl)urea
Uniqueness
1-(4-Fluorophenyl)-3-[2-(furan-2-yl)-2-methoxyethyl]urea is unique due to the presence of the methoxyethyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and interactions with biological targets, making it a valuable subject of study in various research fields.
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-[2-(furan-2-yl)-2-methoxyethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O3/c1-19-13(12-3-2-8-20-12)9-16-14(18)17-11-6-4-10(15)5-7-11/h2-8,13H,9H2,1H3,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOJNFOFQWLRDIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)NC1=CC=C(C=C1)F)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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